molecular formula C9H19ClN2O3S B11634205 ethyl (2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoate;hydrochloride CAS No. 438581-57-8

ethyl (2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoate;hydrochloride

Cat. No.: B11634205
CAS No.: 438581-57-8
M. Wt: 270.78 g/mol
InChI Key: BTQACRHQEKQTNA-FJXQXJEOSA-N
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Description

Ethyl glycylmethioninate hydrochloride is a derivative of methionine, an essential amino acid. This compound is primarily used in scientific research and has various applications in fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl glycylmethioninate hydrochloride can be synthesized through the esterification of methionine derivatives. One common method involves the reaction of methionine with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of ethyl glycylmethioninate hydrochloride typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl glycylmethioninate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl glycylmethioninate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Ethyl glycylmethioninate hydrochloride exerts its effects by participating in metabolic pathways involving methionine. It acts as a precursor for the synthesis of proteins and other biologically active molecules. The compound interacts with various enzymes and receptors, influencing cellular processes such as growth, repair, and energy production .

Comparison with Similar Compounds

Similar Compounds

    Methionine: The parent amino acid from which ethyl glycylmethioninate hydrochloride is derived.

    S-adenosylmethionine: Another methionine derivative with significant biological activity.

    Methionine sulfoxide: An oxidized form of methionine.

Uniqueness

Ethyl glycylmethioninate hydrochloride is unique due to its specific esterification, which enhances its solubility and stability compared to other methionine derivatives. This makes it particularly useful in various research applications where these properties are advantageous .

Properties

CAS No.

438581-57-8

Molecular Formula

C9H19ClN2O3S

Molecular Weight

270.78 g/mol

IUPAC Name

ethyl (2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoate;hydrochloride

InChI

InChI=1S/C9H18N2O3S.ClH/c1-3-14-9(13)7(4-5-15-2)11-8(12)6-10;/h7H,3-6,10H2,1-2H3,(H,11,12);1H/t7-;/m0./s1

InChI Key

BTQACRHQEKQTNA-FJXQXJEOSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCSC)NC(=O)CN.Cl

Canonical SMILES

CCOC(=O)C(CCSC)NC(=O)CN.Cl

Origin of Product

United States

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